

Application Notes and Protocols for ZK824190 Hydrochloride in In Vivo Experiments

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Compound of Interest		
Compound Name:	ZK824190 hydrochloride	
Cat. No.:	B15576425	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **ZK824190 hydrochloride** for in vivo experimental use. **ZK824190 hydrochloride** is a selective and orally available urokinase plasminogen activator (uPA) inhibitor, which has been investigated as a potential therapeutic agent for multiple sclerosis.[1][2]

Compound Information

Parameter	Value	Reference
Molecular Formula	C22H21CIF2N2O4	[2]
Mechanism of Action	Selective inhibitor of urokinase plasminogen activator (uPA).	[1][2]
IC50 Values	uPA: 237 nM, tPA: 1600 nM, Plasmin: 1850 nM	[1][2]
Pharmacokinetics	Orally available with a moderate half-life (T1/2 = 2.8 h) in a rat EAE model.	[1]

Solubility for In Vivo Administration



ZK824190 hydrochloride can be formulated for in vivo use using several vehicle compositions. The following protocols have been shown to yield clear solutions with a concentration of at least 2.5 mg/mL (5.54 mM).[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution and store at -20°C to minimize degradation from repeated freeze-thaw cycles.[1]

Table of Recommended Vehicles for **ZK824190 Hydrochloride**:

Protocol	Vehicle Composition	Achievable Concentration	Notes
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (5.54 mM)	A common vehicle for poorly soluble compounds.
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.54 mM)	SBE-β-CD can enhance solubility and stability.
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.54 mM)	Suitable for oral gavage administration.

Experimental Protocols Preparation of ZK824190 Hydrochloride Solution (Protocol 1)

This protocol describes the preparation of a solution using a common co-solvent system.

Materials:

- ZK824190 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)



- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Warming bath or sonicator (optional)

Procedure:

- Weigh the required amount of **ZK824190 hydrochloride** in a sterile conical tube.
- Add DMSO to the tube to constitute 10% of the final volume. Vortex until the compound is completely dissolved.
- Add PEG300 to the solution to bring the volume to 50% of the final volume. Vortex thoroughly.
- Add Tween-80 to the solution to constitute 5% of the final volume. Vortex until the solution is homogenous.
- Add sterile saline to reach the final desired volume. Vortex thoroughly to ensure a clear solution.
- If precipitation or phase separation is observed, gentle warming or sonication can be applied to aid dissolution.[1]

In Vivo Administration

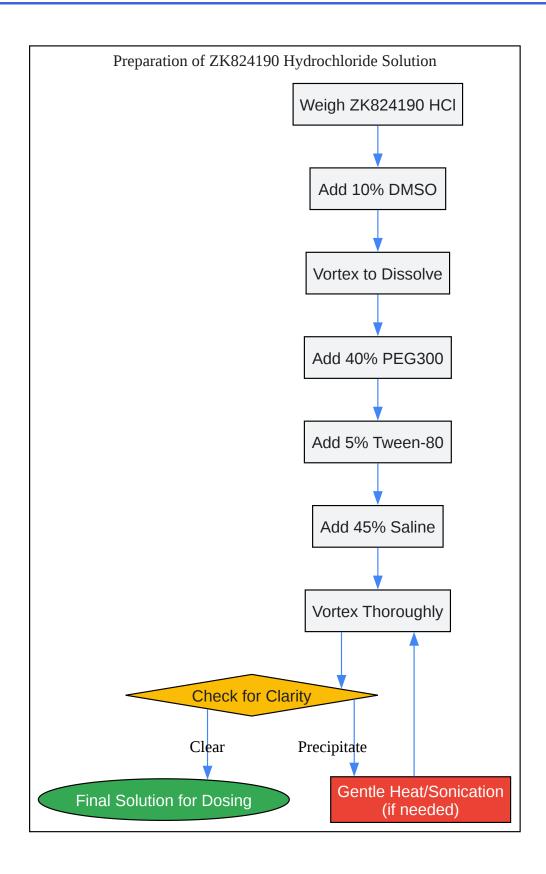
The choice of administration route will depend on the experimental design. ZK824190 has been shown to be orally available.[1]

Oral Administration (Gavage): For oral administration, the formulation with corn oil (Protocol 3) or the aqueous-based formulations (Protocols 1 and 2) can be used. Ensure the volume administered is appropriate for the animal model.



Visualization of Experimental Workflow and Mechanism ZK824190 Hydrochloride Preparation Workflow



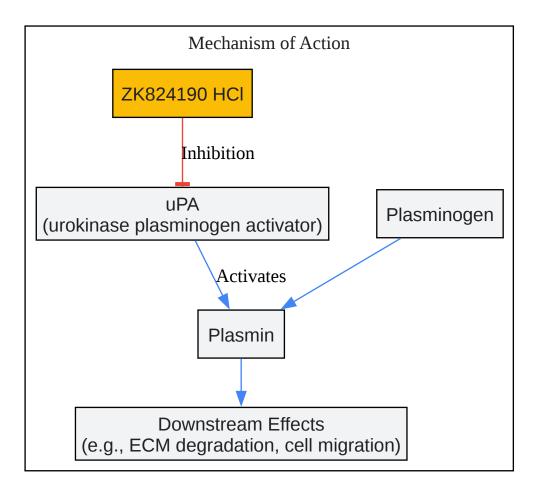


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Caption: Workflow for the preparation of **ZK824190 hydrochloride** solution for in vivo experiments.

Simplified Signaling Pathway of ZK824190 Hydrochloride



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Caption: Simplified diagram of the inhibitory action of **ZK824190 hydrochloride** on the uPA pathway.

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References

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